6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with methoxy and dimethyl groups under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N2,N2-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide) . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound .
Scientific Research Applications
6-methoxy-N2,N2-dimethylpyridine-2,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-N2-methylpyridine-2,5-diamine: This compound has a similar structure but with one less methyl group.
6-methoxy-2-methylamino-3-aminopyridine: Another structurally related compound with different functional groups.
Uniqueness
6-methoxy-N2,N2-dimethylpyridine-2,5-diamine is unique due to its specific combination of methoxy and dimethyl groups, which confer distinct chemical and physical properties . These properties make it valuable for various applications in research and industry .
Biological Activity
6-Methoxy-N2,N2-dimethylpyridine-2,5-diamine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxy group and two dimethyl groups attached to the pyridine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
The synthesis of this compound typically involves the reaction of 2,5-diaminopyridine with methoxy and dimethyl groups under controlled conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are essential for its functionalization and application in biological studies.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. Its mechanism may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to receptors influencing signal transduction pathways.
These interactions can lead to various physiological effects which are critical for understanding its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, similar pyridine derivatives have shown significant inhibition against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Related compounds have demonstrated antifungal effects, indicating a potential for broader antimicrobial applications.
- Cytotoxicity : Some studies report cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
6-Methoxy-N2-methylpyridine-2,5-diamine | One less methyl group | Moderate antibacterial activity |
6-Methoxy-2-methylamino-3-aminopyridine | Different functional groups | Significant antifungal activity |
4-Amino-3-methoxypyridine | Lacks dimethyl substitution | Lower cytotoxicity |
This table highlights how structural variations can influence biological activities.
Case Studies
- Antibacterial Study : A study evaluated the antibacterial efficacy of various pyridine derivatives including this compound against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with methoxy and dimethyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that this compound showed significant cytotoxic effects at higher concentrations. The mechanism was attributed to apoptosis induction in malignant cells .
Properties
IUPAC Name |
6-methoxy-2-N,2-N-dimethylpyridine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(2)7-5-4-6(9)8(10-7)12-3/h4-5H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOLFPULWLFLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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